molecular formula C12H14ClN5O2 B6504174 2-(4-chlorophenyl)-N-(1-hydroxybutan-2-yl)-2H-1,2,3,4-tetrazole-5-carboxamide CAS No. 1396798-41-6

2-(4-chlorophenyl)-N-(1-hydroxybutan-2-yl)-2H-1,2,3,4-tetrazole-5-carboxamide

Cat. No. B6504174
CAS RN: 1396798-41-6
M. Wt: 295.72 g/mol
InChI Key: JDDQUXMXJSZXAE-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-N-(1-hydroxybutan-2-yl)-2H-1,2,3,4-tetrazole-5-carboxamide (CHBT) is a novel compound with potential applications in scientific research. CHBT is an aromatic heterocyclic compound containing an amide group and a tetrazole ring. It is a colorless solid with a molecular weight of 285.7 g/mol and a melting point of 131-132°C. It is soluble in water, ethanol, and chloroform.

Scientific Research Applications

2-(4-chlorophenyl)-N-(1-hydroxybutan-2-yl)-2H-1,2,3,4-tetrazole-5-carboxamide has potential applications in scientific research, particularly in the fields of drug discovery and drug design. It has been used in the synthesis of various bioactive molecules and has been shown to have a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-diabetic activities. Additionally, it has been used to study the structure-activity relationships of various compounds.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(1-hydroxybutan-2-yl)-2H-1,2,3,4-tetrazole-5-carboxamide is not fully understood. However, it is believed that the tetrazole ring of 2-(4-chlorophenyl)-N-(1-hydroxybutan-2-yl)-2H-1,2,3,4-tetrazole-5-carboxamide is responsible for its bioactivity. The ring is believed to interact with the active sites of enzymes and other proteins, leading to various biological activities. Additionally, the amide group is believed to be involved in the binding of 2-(4-chlorophenyl)-N-(1-hydroxybutan-2-yl)-2H-1,2,3,4-tetrazole-5-carboxamide to target molecules, leading to the observed biological activities.
Biochemical and Physiological Effects
2-(4-chlorophenyl)-N-(1-hydroxybutan-2-yl)-2H-1,2,3,4-tetrazole-5-carboxamide has been shown to have a wide range of biological activities. In vitro studies have shown that 2-(4-chlorophenyl)-N-(1-hydroxybutan-2-yl)-2H-1,2,3,4-tetrazole-5-carboxamide has anti-cancer, anti-inflammatory, and anti-diabetic activities. Additionally, it has been shown to inhibit the growth of several types of cancer cells, including breast, prostate, and lung cancer cells. It has also been shown to have anti-inflammatory and anti-diabetic effects in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(4-chlorophenyl)-N-(1-hydroxybutan-2-yl)-2H-1,2,3,4-tetrazole-5-carboxamide for scientific research is that it is relatively inexpensive and easily synthesized. Additionally, it has a wide range of biological activities, making it a useful tool for drug discovery and design. However, there are some limitations to using 2-(4-chlorophenyl)-N-(1-hydroxybutan-2-yl)-2H-1,2,3,4-tetrazole-5-carboxamide in laboratory experiments. For example, it is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, its mechanism of action is not fully understood, making it difficult to predict its effects in different biological systems.

Future Directions

There are several potential future directions for the use of 2-(4-chlorophenyl)-N-(1-hydroxybutan-2-yl)-2H-1,2,3,4-tetrazole-5-carboxamide in scientific research. For example, further studies could be conducted to determine its mechanism of action and to explore its potential applications in drug discovery and design. Additionally, further research could be conducted to determine the structure-activity relationships of 2-(4-chlorophenyl)-N-(1-hydroxybutan-2-yl)-2H-1,2,3,4-tetrazole-5-carboxamide and other related compounds. Finally, further studies could be conducted to explore the potential of 2-(4-chlorophenyl)-N-(1-hydroxybutan-2-yl)-2H-1,2,3,4-tetrazole-5-carboxamide as an anti-cancer, anti-inflammatory, and anti-diabetic agent.

Synthesis Methods

2-(4-chlorophenyl)-N-(1-hydroxybutan-2-yl)-2H-1,2,3,4-tetrazole-5-carboxamide can be synthesized from commercially available 4-chlorophenylhydrazine hydrochloride and 1-hydroxybutan-2-one. The reaction starts with the formation of a hydrazone by the condensation of the two reactants in the presence of an acid catalyst. This is then followed by the cyclization of the hydrazone to form the desired product, 2-(4-chlorophenyl)-N-(1-hydroxybutan-2-yl)-2H-1,2,3,4-tetrazole-5-carboxamide. The reaction is conducted in a solvent such as ethanol or water and is typically carried out at room temperature.

properties

IUPAC Name

2-(4-chlorophenyl)-N-(1-hydroxybutan-2-yl)tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN5O2/c1-2-9(7-19)14-12(20)11-15-17-18(16-11)10-5-3-8(13)4-6-10/h3-6,9,19H,2,7H2,1H3,(H,14,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDDQUXMXJSZXAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NC(=O)C1=NN(N=N1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenyl)-N-(1-hydroxybutan-2-yl)-2H-tetrazole-5-carboxamide

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